molecular formula C13H20BNO3 B6358105 2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1430401-34-5

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6358105
CAS No.: 1430401-34-5
M. Wt: 249.12 g/mol
InChI Key: SCPWCHJJNLXTIM-UHFFFAOYSA-N
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Description

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a methoxymethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-(methoxymethyl)pyridine and bis(pinacolato)diboron.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Suzuki-Miyaura coupling. The reaction is typically performed in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene.

    Procedure: The starting materials are combined in the reaction vessel along with the palladium catalyst and base. The mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and electronic materials, due to its boronic ester functionality.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Biological Research: The compound is used in the study of biological systems, particularly in the development of boron-containing biomolecules for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors that contain nucleophilic sites, such as hydroxyl or amino groups.

    Pathways Involved: The boronic ester moiety can form reversible covalent bonds with these nucleophilic sites, modulating the activity of the target molecules. This interaction is particularly relevant in the context of enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(MethoxyMethyl)-5-bromopyridine: Similar structure but lacks the boronic ester functionality.

    5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the methoxymethyl group.

Uniqueness

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the methoxymethyl group and the boronic ester moiety. This combination imparts distinct reactivity and functionality, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-7-11(9-16-5)15-8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPWCHJJNLXTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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